N-(4-Bromobenzyl)-2-methyl-1-propanamine hydrochloride
CAS No.: 1158624-48-6
Cat. No.: VC2068419
Molecular Formula: C11H17BrClN
Molecular Weight: 278.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1158624-48-6 |
|---|---|
| Molecular Formula | C11H17BrClN |
| Molecular Weight | 278.61 g/mol |
| IUPAC Name | N-[(4-bromophenyl)methyl]-2-methylpropan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C11H16BrN.ClH/c1-9(2)7-13-8-10-3-5-11(12)6-4-10;/h3-6,9,13H,7-8H2,1-2H3;1H |
| Standard InChI Key | HKNQCKWZTMOQCN-UHFFFAOYSA-N |
| SMILES | CC(C)CNCC1=CC=C(C=C1)Br.Cl |
| Canonical SMILES | CC(C)CNCC1=CC=C(C=C1)Br.Cl |
Introduction
Physical and Chemical Properties
N-(4-Bromobenzyl)-2-methyl-1-propanamine hydrochloride possesses several distinctive physical and chemical properties that define its behavior in various contexts. The compound has a precisely determined molecular weight of 278.61 g/mol, which influences its diffusion, solubility, and other physical characteristics in both experimental and biological systems . Its molecular formula is C11H17BrClN, indicating the presence of one bromine atom, one chlorine atom (from the hydrochloride salt formation), and one nitrogen atom within the molecular structure. The compound's structural configuration features a bromobenzyl group connected to a 2-methyl-1-propanamine backbone, creating a secondary amine structure that demonstrates distinctive chemical reactivity patterns.
Structural Features and Characteristics
The structural features of N-(4-Bromobenzyl)-2-methyl-1-propanamine hydrochloride play critical roles in determining its chemical behavior and potential biological activities. The compound contains several key functional groups: a secondary amine (–NH–) serving as a hydrogen bond donor, a bromine-substituted aromatic ring contributing to electronic and steric properties, and a branched alkyl group (2-methyl-1-propyl) providing hydrophobic character. These structural elements combine to create a molecule with balanced hydrophilic and hydrophobic regions, influencing its solubility profile and potential for crossing biological membranes. The positively charged nitrogen in the salt form contributes to water solubility while also potentially facilitating interactions with negatively charged regions of biological macromolecules.
Table 1: Key Physical and Chemical Properties of N-(4-Bromobenzyl)-2-methyl-1-propanamine hydrochloride
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C11H17BrClN | Defines elemental composition |
| Molecular Weight | 278.61 g/mol | Influences diffusion and solubility |
| CAS Number | 1158624-48-6 | Unique chemical identifier |
| PubChem CID | 17291249 | Database reference identifier |
| Parent Compound | N-[(4-bromophenyl)methyl]-2-methylpropan-1-amine | Free base form |
| Functional Groups | Secondary amine, bromobenzyl, branched alkyl | Determine reactivity patterns |
| Physical State | Crystalline solid | Standard room temperature form |
| Solubility | Enhanced in water (as hydrochloride salt) | Important for laboratory applications |
Synthesis Methods
The synthesis of N-(4-Bromobenzyl)-2-methyl-1-propanamine hydrochloride typically involves a multi-step process designed to efficiently create the target molecule with high purity. The primary synthetic route generally begins with the reaction of 4-bromobenzyl chloride with appropriate amine derivatives, particularly those containing the 2-methyl-1-propanamine structure. This nucleophilic substitution reaction occurs under controlled conditions to optimize yield and minimize side products. The selection of reaction conditions, including solvent systems, temperature profiles, and catalyst choices, significantly impacts the efficiency and selectivity of the synthetic process. Following the initial coupling reaction, the resulting free base must be converted to the hydrochloride salt form through treatment with hydrochloric acid, facilitating crystallization and purification of the final product.
Various modifications to the standard synthetic approach may be employed to address specific challenges or optimize particular aspects of the synthesis. Alternative starting materials, such as 4-bromobenzyl bromide or 4-bromobenzaldehyde, can be utilized with appropriate modifications to the reaction sequence. When beginning with 4-bromobenzaldehyde, for example, a reductive amination approach might be employed, involving formation of an imine intermediate followed by reduction with appropriate reducing agents such as sodium borohydride or sodium cyanoborohydride. This alternative route may offer advantages in terms of starting material availability or reaction selectivity under certain circumstances. The final purification typically involves recrystallization steps to ensure high purity of the hydrochloride salt form, which is essential for research applications.
| Synthetic Approach | Key Reagents | Advantages | Limitations |
|---|---|---|---|
| Direct alkylation | 4-Bromobenzyl chloride, 2-methyl-1-propanamine | Straightforward reaction, accessible reagents | Potential over-alkylation, purification challenges |
| Reductive amination | 4-Bromobenzaldehyde, 2-methyl-1-propanamine, reducing agent | Good selectivity, mild conditions | Additional reduction step required |
| Protected amine approach | Protected amine derivatives, deprotection reagents | Controls selectivity, prevents over-alkylation | Multiple steps, more complex process |
| Salt formation | Anhydrous HCl, appropriate solvent | Creates stable, soluble salt form | Requires careful pH control and crystallization |
Biochemical Interactions and Mechanisms
N-(4-Bromobenzyl)-2-methyl-1-propanamine hydrochloride engages in various biochemical interactions that form the basis of its potential pharmacological effects. The compound's structure enables it to interact with enzymes, proteins, and other biomolecules in biological systems, potentially influencing their activity and function. These interactions may occur through binding to active sites or allosteric sites of enzymes, resulting in conformational changes that alter enzymatic activity. The bromobenzyl group, with its distinctive electronic properties and hydrophobic character, likely plays a crucial role in these binding interactions, potentially engaging with hydrophobic pockets in protein structures. The secondary amine functionality may participate in hydrogen bonding interactions with polar amino acid residues or backbone carbonyl groups in proteins, further stabilizing binding conformations.
The compound's potential to modulate cell signaling pathways represents another important aspect of its biochemical activity. By interacting with cell surface receptors, ion channels, or intracellular signaling proteins, N-(4-Bromobenzyl)-2-methyl-1-propanamine hydrochloride may influence signal transduction cascades that regulate various cellular processes. These effects could potentially impact gene expression, cellular metabolism, and other fundamental biological processes, leading to alterations in cell proliferation, differentiation, or apoptosis. The specificity and strength of these interactions determine the compound's selectivity profile, which is critical for understanding both its potential therapeutic applications and possible side effects. Research continues to elucidate the precise molecular targets and binding modes that underlie these biochemical activities.
Receptor and Enzyme Interactions
Particular interest surrounds the potential interactions of N-(4-Bromobenzyl)-2-methyl-1-propanamine hydrochloride with monoaminergic systems, which include neurotransmitters such as dopamine, serotonin, and norepinephrine. The structural characteristics of the compound suggest possible binding to monoamine receptors, transporters, or enzymes involved in monoamine metabolism. These interactions could potentially modulate neurotransmitter levels or receptor activation, with consequent effects on neurological function. The specific binding affinity and selectivity profile for different receptor subtypes remains an active area of investigation, with important implications for understanding the compound's pharmacological effects and potential therapeutic applications.
Table 3: Potential Biochemical Interactions of N-(4-Bromobenzyl)-2-methyl-1-propanamine hydrochloride
| Target Type | Potential Interactions | Physiological Consequences |
|---|---|---|
| Enzymes | Binding to active or allosteric sites | Altered enzymatic activity affecting metabolic processes |
| Cell surface receptors | Agonist or antagonist activity | Modified signal transduction and cellular responses |
| Ion channels | Modulation of channel opening/closing | Changes in membrane potential and cellular excitability |
| Monoaminergic systems | Interaction with monoamine receptors or transporters | Altered neurotransmitter signaling and neurological effects |
| Intracellular signaling proteins | Modification of signaling cascades | Changes in gene expression and cellular metabolism |
Pharmacological Applications
The unique structural features and biochemical interactions of N-(4-Bromobenzyl)-2-methyl-1-propanamine hydrochloride make it a compound of interest in medicinal chemistry research. Its potential pharmacological applications stem primarily from its interactions with biological systems, particularly those involving monoaminergic pathways. Researchers are investigating the compound's potential utility across several therapeutic areas, with particular focus on neurological and psychiatric conditions where monoamine neurotransmission plays a critical role. The compound serves as a valuable research tool for exploring new therapeutic avenues, contributing to the development of novel drugs with improved efficacy or reduced side effect profiles compared to existing medications.
In laboratory settings, N-(4-Bromobenzyl)-2-methyl-1-propanamine hydrochloride functions as a model compound for studying structure-activity relationships relevant to drug development. By examining how specific structural modifications affect biological activity, researchers can gain insights that guide the rational design of new therapeutic agents. The compound's well-defined chemical structure, with distinct functional groups that can be systematically modified, provides a useful template for medicinal chemistry investigations. These studies contribute to a broader understanding of the molecular determinants of drug action, potentially accelerating the development of improved medications for various conditions.
Research Applications
Beyond its potential direct therapeutic applications, N-(4-Bromobenzyl)-2-methyl-1-propanamine hydrochloride serves important functions in basic research contexts. The compound is utilized as a pharmacological probe to investigate cellular and molecular mechanisms underlying various physiological and pathological processes. By selectively modulating specific biochemical pathways, it enables researchers to dissect complex biological systems and understand the roles of individual components. This approach contributes to fundamental knowledge of biological processes while also identifying potential new targets for therapeutic intervention. The compound's utility in research settings is enhanced by its defined chemical structure and availability in highly purified form, allowing for reproducible experimental results.
Table 4: Potential Pharmacological Applications of N-(4-Bromobenzyl)-2-methyl-1-propanamine hydrochloride
| Application Area | Potential Role | Research Status |
|---|---|---|
| Neurological research | Modulator of monoaminergic systems | Active investigation |
| Medicinal chemistry | Template for drug development | Used in structure-activity relationship studies |
| Basic research | Pharmacological probe | Tool for investigating biochemical pathways |
| Therapeutic development | Potential lead compound | Early-stage evaluation |
| Receptor pharmacology | Selective ligand | Characterization of binding properties ongoing |
Research Findings and Future Directions
Current research on N-(4-Bromobenzyl)-2-methyl-1-propanamine hydrochloride focuses primarily on characterizing its binding affinity to various receptors and understanding its influence on biochemical pathways. Studies aim to quantify the compound's interactions with specific targets, particularly those within monoaminergic systems, to clarify its mechanism of action and potential therapeutic applications. These investigations employ techniques such as receptor binding assays, functional studies of receptor activation or inhibition, and analyses of downstream signaling pathways. The accumulated findings contribute to a more comprehensive understanding of the compound's pharmacological profile, guiding further research and development efforts.
Emerging research directions include the development of structural analogs with modified properties, aiming to enhance selectivity, potency, or other desirable characteristics. By systematically varying the substituents on the benzyl ring, the nature of the amine functionality, or other structural elements, researchers seek to optimize the compound's pharmacological properties for specific applications. These structure-activity relationship studies provide valuable insights into the molecular determinants of biological activity, potentially leading to improved compounds for both research and therapeutic purposes. The integration of computational approaches, including molecular modeling and virtual screening, increasingly complements experimental studies to accelerate the discovery and optimization process.
Challenges and Opportunities
Despite the progress in understanding N-(4-Bromobenzyl)-2-methyl-1-propanamine hydrochloride, significant challenges and opportunities remain for future research. More comprehensive characterization of the compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion profiles, is needed to fully assess its potential for development beyond research applications. Investigations of long-term effects and potential toxicities represent another important area for future studies, addressing safety considerations essential for any compound being considered for therapeutic use. The development of more selective analogs with improved target specificity presents both a challenge and an opportunity for medicinal chemistry efforts in this area.
Table 5: Current Research Status and Future Directions
| Research Area | Current Status | Future Opportunities |
|---|---|---|
| Receptor binding characterization | Active investigation | More comprehensive profiling across receptor subtypes |
| Structure-activity relationships | Ongoing studies | Development of more selective analogs |
| Pharmacokinetic properties | Limited data available | More detailed ADME characterization |
| Toxicological assessment | Preliminary studies | Comprehensive safety evaluation |
| Therapeutic potential | Early exploratory phase | Target-specific development programs |
| Computational modeling | Beginning implementation | Integration with experimental approaches |
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